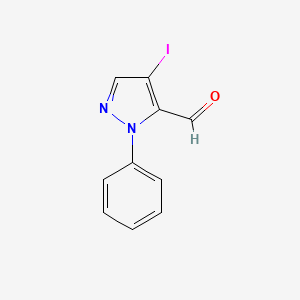

4-Iodo-2-phenylpyrazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodo-2-phenylpyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are a type of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The compound is not widely available and its specific properties and applications are not well-documented .

Molecular Structure Analysis

The molecular structure of 4-Iodo-2-phenylpyrazole-3-carbaldehyde is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The exact structure and properties would need to be determined through further analysis.Wissenschaftliche Forschungsanwendungen

1. Application in Spin State Stabilization of Iron(II) Complexes

4-Phenylpyrazole-5-carbaldehyde derivatives have been utilized in the synthesis of mononuclear iron(II) complexes, which are stabilized in different spin states. This involves the use of polydentate acyclic ligands derived from 4-phenylpyrazole-5-carbaldehyde. These complexes exhibit varying spin states as confirmed by Mossbauer spectra and X-ray structure determination, indicating potential applications in materials science and molecular magnetism (Olguín, Jameson, & Brooker, 2011).

2. Role in Sonogashira-Type Cross-Coupling Reactions

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, closely related to 4-Iodo-2-phenylpyrazole-3-carbaldehyde, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield various 5-alkynyl-1H-pyrazole-4-carbaldehydes, which have been transformed into different compounds, demonstrating their utility in synthetic organic chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

3. Development of Asymmetric Imines and Mixed Metal Polynuclear Complexes

4-Phenyl-1H-pyrazoles substituted at various positions, including forms derived from 4-phenylpyrazole-5-carbaldehyde, have been synthesized to facilitate the creation of asymmetric imine ligands and mixed metal polynuclear complexes. This showcases their potential in the development of complex molecular architectures (Olguín & Brooker, 2011).

4. Synthesis of Copper(II) and Cobalt(II) Complexes

Compounds derived from 5-hydroxy-3-methyl-1-phenylpyrazole-4-carbaldehyde have been used in synthesizing Copper(II) and Cobalt(II) complexes. These complexes are characterized for their structural and magnetic properties, indicating their potential applications in coordination chemistry and materials science (Burlov et al., 2020).

5. Utilization in Grignard Reagent Reactions

1-Phenylpyrazol-4-ylmagnesium bromide, a compound related to 4-Iodo-2-phenylpyrazole-3-carbaldehyde, has been used in reactions with various aldehydes and halogenating agents. These reactions have led to the synthesis of a range of pyrazole derivatives, underlining their significance in organic synthesis (Brooklyn & Finar, 1969).

6. Knoevenagel Condensation Reactions in Ionic Liquids

4-Phenylpyrazole-5-carbaldehyde derivatives have been employed in Knoevenagel condensation reactions conducted in ionic liquids. These reactions have shown improved yields and reduced reaction times, demonstrating their potential in green chemistry applications (Hangarge, Jarikote, & Shingare, 2002).

Eigenschaften

IUPAC Name |

4-iodo-2-phenylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZYALWABUEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-phenylpyrazole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)

![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)

![tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2379541.png)

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)

![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)